molecular formula C9H7Li B14650822 Lithium, [(4-methylphenyl)ethynyl]- CAS No. 52999-17-4

Lithium, [(4-methylphenyl)ethynyl]-

Cat. No.: B14650822
CAS No.: 52999-17-4
M. Wt: 122.1 g/mol
InChI Key: KRAJEXZBSGAQQG-UHFFFAOYSA-N
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Description

Lithium, [(4-methylphenyl)ethynyl]- is an organometallic compound characterized by a lithium cation paired with an ethynyl anion substituted with a 4-methylphenyl group. This compound belongs to the broader class of ethynyllithium reagents, which are widely used in organic synthesis for their strong nucleophilic and basic properties. The 4-methylphenyl substituent introduces steric and electronic effects that differentiate it from other ethynyllithium derivatives.

Properties

CAS No.

52999-17-4

Molecular Formula

C9H7Li

Molecular Weight

122.1 g/mol

IUPAC Name

lithium;1-ethynyl-4-methylbenzene

InChI

InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1

InChI Key

KRAJEXZBSGAQQG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=C(C=C1)C#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.

Major Products Formed

    Oxidation: Ketones or alcohols.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.

Scientific Research Applications

Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Comparison

Compound Substituent Steric Bulk Key Structural Feature
Lithium, [(4-methylphenyl)ethynyl]- 4-methylphenyl Moderate Electron-donating methyl group
[(Phenyl)ethynyl]lithium Phenyl Low Planar aromatic ring
[(TIPS)ethynyl]lithium Triisopropylsilyl High Bulky silyl protection

The methyl group in the 4-methylphenyl variant enhances lipophilicity and may slightly increase electron density at the ethynyl site compared to unsubstituted phenyl analogs. This could modulate nucleophilicity and stability in polar solvents .

Reactivity Profile

Nucleophilicity and Steric Effects

Ethynyllithium reagents react with electrophiles such as carbonyl groups (aldehydes, ketones, lactones) to form propargyl alcohols or alkynes. demonstrates that [(phenyl)ethynyl]lithium reacts with lactone carbonyls to synthesize acetylenic lactols and carbon-linked nucleosides, a mechanism likely shared by the 4-methylphenyl variant . However, steric hindrance from the 4-methyl group may slow reaction kinetics compared to less bulky analogs.

In , [(TIPS)ethynyl]lithium failed to undergo cyclization due to steric clashes, whereas [(phenyl)ethynyl]lithium succeeded. This suggests that Lithium, [(4-methylphenyl)ethynyl]- may exhibit intermediate reactivity, enabling selective transformations where moderate steric bulk is tolerated .

Electronic Effects

This might influence its compatibility with sensitive substrates.

Catalytic Complex Formation

Ethynyllithium compounds are critical in synthesizing metal complexes. For instance, [(phenyl)ethynyl]lithium was used to prepare iron tricarbonyl complexes for stereoselective catalysis. The 4-methylphenyl variant could serve similarly, with its substituent tuning catalyst solubility or steric environment .

Comparative Analysis Table

Compound Substituent Steric Bulk Reaction Yield/Outcome Key Application Reference
Lithium, [(4-methylphenyl)ethynyl]- 4-methylphenyl Moderate Inferred intermediate reactivity Tailored catalytic systems Inferred
[(Phenyl)ethynyl]lithium Phenyl Low High yield (e.g., complex 110) Cyclopentadienone-iron complexes
[(TIPS)ethynyl]lithium Triisopropylsilyl High No cyclization (steric block) N/A (limited by bulk)

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